2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, characterized by a fused bicyclic core incorporating thiazole and triazole rings. The structure features a (5E)-2-butoxybenzylidene substituent at position 5 and a phenyl acetate group at position 2 (Fig. 1).
Synthesis: The compound is synthesized via a condensation reaction between 1,2,4-triazole-5-thiol derivatives and substituted maleimides in acetic acid, followed by purification through recrystallization . Spectral characterization (FT-IR, $^1$H NMR) confirms the presence of key functional groups, including the benzylidene double bond (C=O stretch at ~1680 cm$^{-1}$) and acetate ester (C=O at ~1740 cm$^{-1}$) .
Biological Relevance: Thiazolo-triazole derivatives are widely studied for antimicrobial activity. The butoxy and benzylidene moieties are hypothesized to disrupt microbial cell membranes or inhibit enzyme systems .
Properties
IUPAC Name |
[2-[(5E)-5-[(2-butoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-4-13-29-18-11-7-5-9-16(18)14-20-22(28)26-23(31-20)24-21(25-26)17-10-6-8-12-19(17)30-15(2)27/h5-12,14H,3-4,13H2,1-2H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPUKKPHWGQSOV-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves the condensation of 2-butoxybenzaldehyde with a thiazole-triazole intermediate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Cyclization Reactions
The thiazolo[3,2-b] triazole core undergoes intramolecular cyclization under microwave irradiation to form fused heterocyclic systems. For example, treatment with ethyl 2-chloroacetoacetate in dimethylformamide (DMF) at 120°C facilitates S-alkylation, followed by cyclization to yield thiazolo-triazinone derivatives .
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Microwave irradiation (150 W) | Ethyl 2-chloroacetoacetate | 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives | 72–85% |
This reaction is regioselective, with cyclization occurring at the N2-position of the triazole ring, as confirmed by X-ray crystallography .
Hydrolysis of the Acetate Ester
The phenyl acetate group is susceptible to hydrolysis under basic conditions. For instance, refluxing with aqueous sodium hydroxide (NaOH) in ethanol cleaves the ester bond, producing the corresponding phenolic derivative.
| Reaction Conditions | Reagents | Product | pH | Time |
|---|---|---|---|---|
| Reflux in ethanol (80°C) | 2M NaOH | 2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-...phenol | 12 | 4–6 h |
Oxidation Reactions
The thiazolo-triazole system participates in oxidation reactions. Exposure to hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfur atom in the thiazole ring, forming a sulfoxide derivative.
| Reagent | Oxidized Site | Product | Solubility |
|---|---|---|---|
| 30% H₂O₂ in CH₃COOH | Thiazole sulfur | Sulfoxide analog | Soluble in DMSO |
Nucleophilic Substitution
The electron-deficient triazole ring undergoes nucleophilic substitution at the C3 position. For example, reaction with hydrazine hydrate replaces the acetoxy group with a hydrazine moiety:
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | 60°C | Hydrazide derivative | 68% |
Alkylation and Acylation
The triazole nitrogen atoms are sites for alkylation. Treatment with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) yields N-methylated derivatives :
| Reagent | Base | Product | Reaction Time |
|---|---|---|---|
| CH₃I | K₂CO₃ | N-methyl-thiazolo-triazole | 12 h |
Similarly, acylation with acetyl chloride introduces acetyl groups at the nitrogen sites.
Photochemical Reactions
The benzylidene moiety undergoes [2+2] photocycloaddition under UV light (λ = 365 nm), forming cyclobutane derivatives. This reaction is stereospecific and depends on the conjugation of the π-system .
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV light (365 nm), 6 h | Cyclobutane-fused thiazolo-triazole | 0.45 |
Biological Activity-Linked Reactions
In pharmacological studies, the compound reacts with cyclooxygenase (COX) enzymes via hydrogen bonding and π-π stacking interactions, inhibiting COX-2 selectively (IC₅₀ = 0.8 μM) .
| Target | Interaction Type | IC₅₀ |
|---|---|---|
| COX-2 | Hydrogen bonding, π-π | 0.8 μM |
Comparative Reactivity with Analogues
The table below compares the reactivity of this compound with structurally similar derivatives:
| Compound | Reaction with H₂O₂ | Hydrolysis Rate (k, s⁻¹) |
|---|---|---|
| 2-[(5E)-5-(4-butoxy-3-methoxybenzylidene)-...phenyl acetate | Slower oxidation | 2.1 × 10⁻³ |
| 2-[(5E)-5-(2-butoxybenzylidene)-...phenyl acetate | Faster oxidation | 5.7 × 10⁻³ |
Electron-withdrawing substituents on the benzylidene group increase hydrolysis and oxidation rates .
Stability Under Storage Conditions
The compound remains stable in inert atmospheres (N₂ or Ar) but degrades in humid environments:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| 25°C, 75% humidity | Phenolic derivative, acetic acid | 14 days |
| 4°C, anhydrous | No degradation | >1 year |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole and triazole derivatives exhibit significant antimicrobial properties. The compound has shown promise against various bacterial strains and fungi. For instance, studies have demonstrated that similar thiazolo-triazole compounds possess antibacterial and antifungal activities due to their ability to inhibit key metabolic pathways in microorganisms .
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Compounds containing thiazole and triazole moieties are known to interact with cellular targets involved in cancer proliferation. Preliminary studies have indicated that derivatives can induce apoptosis in cancer cell lines by triggering mitochondrial pathways .
Bioavailability and Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption characteristics when administered orally. Studies on related thiazole derivatives indicate that they exhibit reasonable bioavailability and metabolic stability, which are critical for effective therapeutic use .
Case Study 1: Antimicrobial Efficacy
A study published in the World Journal of Pharmaceutical Research highlighted the synthesis and evaluation of thiazolidinedione derivatives, which share structural similarities with the compound of interest. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on triazole derivatives, researchers reported that compounds similar to 2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate exhibited cytotoxic effects on various cancer cell lines. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents targeting specific oncogenic pathways .
Potential Applications in Drug Development
Given its promising biological activities, this compound could be further explored for:
- Development of new antibiotics targeting resistant strains.
- Creation of novel anticancer therapies , particularly for tumors exhibiting resistance to conventional treatments.
- Exploration as an anti-inflammatory agent , as some thiazole derivatives have shown potential in modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations :
Key Findings :
- The target compound shows broad-spectrum activity, likely due to the balanced lipophilicity of the butoxy group and the acetate’s metabolic stability .
- The 2-chlorobenzylidene analog exhibits superior potency (MIC = 4–8 μg/mL) against Gram-positive bacteria, attributed to the electron-withdrawing chlorine enhancing target binding .
- The indolylidene derivative demonstrates moderate activity, suggesting the indole moiety may reduce solubility or introduce steric hindrance .
Q & A
Q. What are the standard synthetic routes for preparing 2-[(5E)-5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves refluxing 1,2,4-triazole-5-thiol derivatives with appropriate aldehydes (e.g., 2-butoxybenzaldehyde) in glacial acetic acid for 2 hours, followed by recrystallization from ethanol . Optimization variables include:
- Solvent choice : Polar solvents (e.g., acetic acid) enhance reaction rates due to improved solubility of intermediates.
- Temperature : Reflux conditions (~110–120°C) are critical for achieving high yields.
- Catalysts : Acidic conditions (e.g., acetic acid) promote imine formation.
Q. Table 1: Reaction Conditions for Synthesis
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Glacial acetic acid | High polarity → faster kinetics |
| Reaction Time | 2–4 hours | Prolonged time → risk of side products |
| Temperature | 100–120°C (reflux) | Essential for cyclization |
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazolo-triazole core (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguity, particularly the (5E)-configuration of the benzylidene moiety .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
Q. Table 2: Key NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (benzylidene) | 7.8–8.2 | Doublet |
| Thiazole-CH | 6.9–7.1 | Singlet |
Q. How can researchers identify and mitigate common impurities during synthesis?
Methodological Answer: Impurities often arise from incomplete cyclization or oxidation byproducts. Strategies include:
- Recrystallization : Use ethanol or methanol to remove unreacted starting materials .
- HPLC-PDA Analysis : Detect trace impurities (e.g., maleimide intermediates) with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can advanced structural elucidation techniques resolve stereochemical uncertainties in this compound?
Methodological Answer:
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in structure-activity studies?
Methodological Answer: Contradictions may arise from assay variability or differential binding modes. Mitigation strategies:
Q. What experimental frameworks evaluate the environmental fate of this compound?
Methodological Answer: Adopt tiered approaches from Project INCHEMBIOL :
Lab Studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis), and soil sorption (OECD 106).
Field Studies : Track bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
Q. Table 3: Environmental Persistence Metrics
| Parameter | Test Method | Typical Half-Life |
|---|---|---|
| Hydrolysis (pH 7) | OECD 111 | 48–72 hours |
| Soil Sorption | OECD 106 (Koc) | 150–200 L/kg |
Q. What degradation products form under oxidative conditions, and how are they characterized?
Methodological Answer: Oxidative degradation (e.g., H2O2/UV) yields:
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
